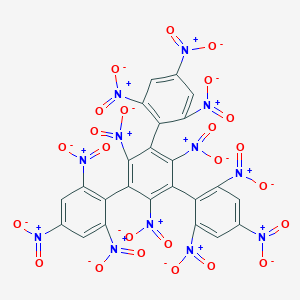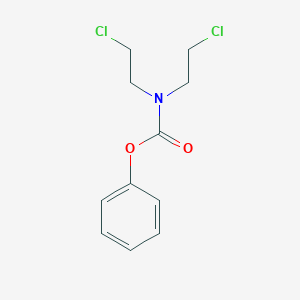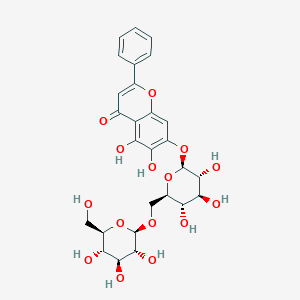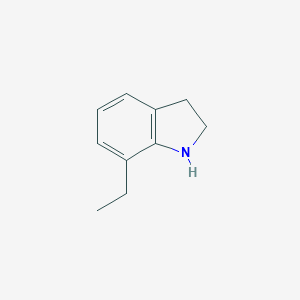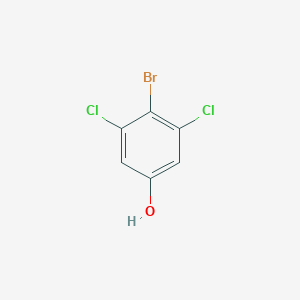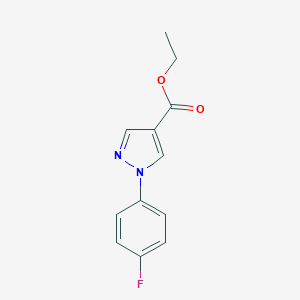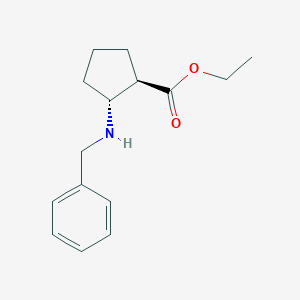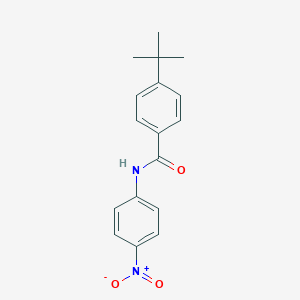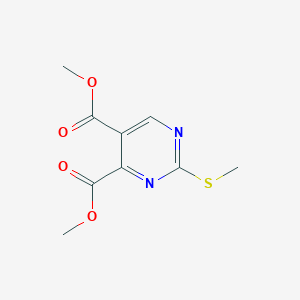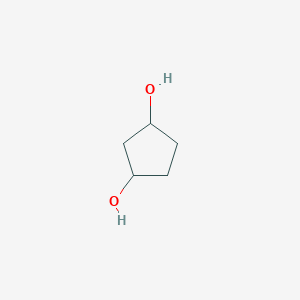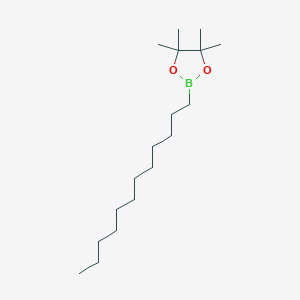
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a molecular formula of C12H17BO2 . It has a molecular weight of 204.07 . The compound has a density of 0.99±0.1 g/cm3 , a melting point of 27-31°C , and a boiling point of 130°C/20mmHg . The compound has a refractive index of 1.49 .Applications De Recherche Scientifique
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane :
- Application : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Methods of Application : The exact methods of application can vary depending on the specific reaction conditions and the nature of the substrates. Typically, the compound is added to a solution of the substrate and the catalyst under an inert atmosphere, and the reaction mixture is stirred at a certain temperature until the reaction is complete .
- Results or Outcomes : The outcomes of these reactions are typically pinacol benzyl boronate or alkyl or aryl boranes, which are useful intermediates in organic synthesis .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- Application : This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Methods of Application : The exact methods of application can vary depending on the specific reaction conditions and the nature of the substrates. Typically, the compound is added to a solution of the monomers and the catalyst under an inert atmosphere, and the reaction mixture is stirred at a certain temperature until the polymerization is complete .
- Results or Outcomes : The outcomes of these reactions are typically novel copolymers with unique optical and electrochemical properties .
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- Application : This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
- Methods of Application : The exact methods of application can vary depending on the specific reaction conditions and the nature of the substrates. Typically, the compound is added to a solution of the substrate and the catalyst under an inert atmosphere, and the reaction mixture is stirred at a certain temperature until the reaction is complete .
- Results or Outcomes : The outcomes of these reactions are typically arene boronates or fluorenylborolane, which are useful intermediates in organic synthesis .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane :
- Application : This compound is used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Methods of Application : The compound is added to a solution of the aryl iodide and the copper catalyst under an inert atmosphere, and the reaction mixture is stirred at a certain temperature until the reaction is complete .
- Results or Outcomes : The outcome of this reaction is typically aryl boronates, which are useful intermediates in organic synthesis .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane :
- Application : This compound is used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
- Methods of Application : The compound is added to a solution of the 1,3-enyne and the catalyst under an inert atmosphere, and the reaction mixture is stirred at a certain temperature until the reaction is complete .
- Results or Outcomes : The outcome of this reaction is typically chiral allenyl boronates, which are useful intermediates in organic synthesis .
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- Application : This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
- Methods of Application : The compound is added to a solution of the arene and the catalyst under an inert atmosphere, and the reaction mixture is stirred at a certain temperature until the reaction is complete .
- Results or Outcomes : The outcomes of these reactions are typically arene boronates or fluorenylborolane, which are useful intermediates in organic synthesis .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane :
- Application : This compound is used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Methods of Application : The compound is added to a solution of the aryl iodide and the copper catalyst under an inert atmosphere, and the reaction mixture is stirred at a certain temperature until the reaction is complete .
- Results or Outcomes : The outcome of this reaction is typically aryl boronates, which are useful intermediates in organic synthesis .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane :
- Application : This compound is used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
- Methods of Application : The compound is added to a solution of the 1,3-enyne and the catalyst under an inert atmosphere, and the reaction mixture is stirred at a certain temperature until the reaction is complete .
- Results or Outcomes : The outcome of this reaction is typically chiral allenyl boronates, which are useful intermediates in organic synthesis .
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- Application : This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
- Methods of Application : The compound is added to a solution of the arene and the catalyst under an inert atmosphere, and the reaction mixture is stirred at a certain temperature until the reaction is complete .
- Results or Outcomes : The outcomes of these reactions are typically arene boronates or fluorenylborolane, which are useful intermediates in organic synthesis .
Propriétés
IUPAC Name |
2-dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37BO2/c1-6-7-8-9-10-11-12-13-14-15-16-19-20-17(2,3)18(4,5)21-19/h6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMEQHZQLKAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




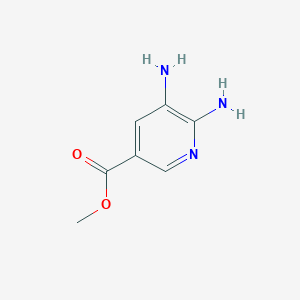
![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)

